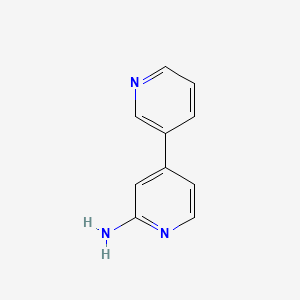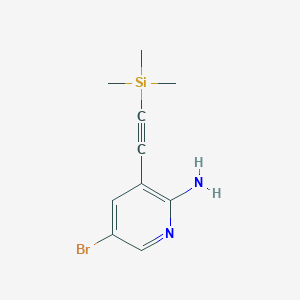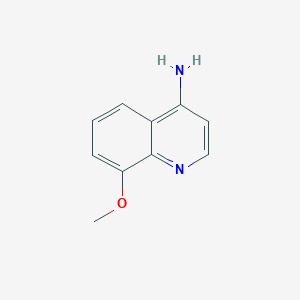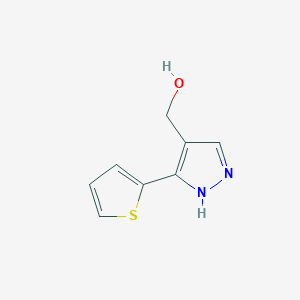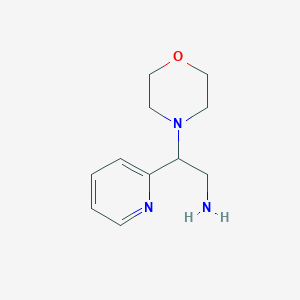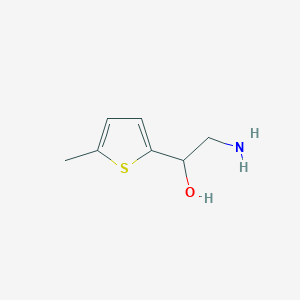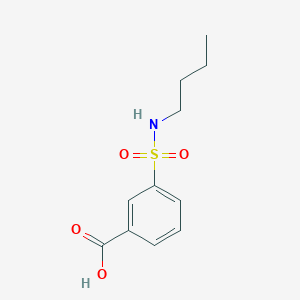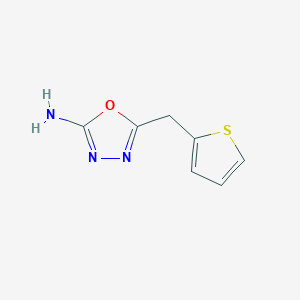![molecular formula C15H14BrNO B1283773 N-[(4-Bromophényl)(phényl)méthyl]acétamide CAS No. 5580-51-8](/img/structure/B1283773.png)
N-[(4-Bromophényl)(phényl)méthyl]acétamide
Vue d'ensemble
Description
N-[(4-Bromophenyl)(phenyl)methyl]acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group (-CONH2) attached to an aromatic ring. While the specific compound N-[(4-Bromophenyl)(phenyl)methyl]acetamide is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the behavior and properties of such molecules.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acetylation of aniline derivatives. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration of p-acetamidophenol, followed by optimization of reaction conditions to achieve high yields . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of N-[(4-Bromophenyl)(phenyl)methyl]acetamide could potentially be carried out through analogous acetylation reactions using appropriate bromophenyl and phenyl precursors.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the aromatic rings and the acetamide group. For instance, the 4-bromophenyl fragment in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide makes a significant dihedral angle with the acetamide unit, indicating the presence of steric interactions that influence the overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction potential of such compounds.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions, including hydrogen bonding and halogen bonding, which are critical for their reactivity and applications. For example, in the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, N-H...O hydrogen bonds and weak C-H...O and C-H...F interactions form infinite chains, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the substituents attached to the aromatic rings. The presence of halogen atoms, such as bromine, can significantly affect the compound's polarity, solubility, and reactivity. For instance, the introduction of a bromine atom in the 4-position of the phenyl ring can enhance the compound's ability to participate in halogen bonding, which can be exploited in crystal engineering and drug design . Additionally, the vibrational and quantum chemical properties of these compounds can be studied using spectroscopic methods and computational chemistry to gain further insights into their behavior .
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du « N-[(4-bromophényl)(phényl)méthyl]acétamide » ont été étudiés pour leur activité antimicrobienne potentielle. Les composés synthétisés ont été évalués pour leur activité antimicrobienne in vitro contre des espèces bactériennes (Gram positif et Gram négatif) et fongiques . Cela suggère que ces composés pourraient être utilisés dans le développement de nouveaux agents antimicrobiens.
Activité anticancéreuse
Ces composés ont également été évalués pour leur activité anticancéreuse. Plus précisément, ils ont été testés contre la lignée cellulaire cancéreuse du carcinome mammaire humain positif au récepteur des œstrogènes (MCF7) par le test au Sulforhodamine B (SRB) . Cela indique une application potentielle dans le traitement du cancer.
Études de docking moléculaire
Des études de docking moléculaire ont été réalisées pour étudier le mode de liaison des composés actifs avec le récepteur en utilisant Schrodinger v11.5 . Cela suggère que ces composés pourraient être utilisés comme composés de tête pour la conception rationnelle de médicaments.
Agents antiprolifératifs
Les composés ont été qualifiés d'agents antiprolifératifs potentiels . Cela suggère qu'ils pourraient être utilisés dans le traitement de maladies caractérisées par une croissance incontrôlée des cellules, telles que le cancer.
Safety and Hazards
Safety precautions for handling “N-[(4-Bromophenyl)(phenyl)methyl]acetamide” include wearing an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(18)17-15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNATQUGXSUBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574050 | |
| Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-51-8 | |
| Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



